molecular formula C11H12O2 B12076807 Benzoic acid, 2-(2-propenyl)-, methyl ester CAS No. 61463-59-0

Benzoic acid, 2-(2-propenyl)-, methyl ester

Cat. No.: B12076807
CAS No.: 61463-59-0
M. Wt: 176.21 g/mol
InChI Key: NBVDMJZRLITQRO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(2-propenyl)-, methyl ester (IUPAC name), also known as allyl 2-methylbenzoate or methyl 2-allylbenzoate, is an aromatic ester with the molecular formula C₁₁H₁₂O₂ (derived from substituent positioning) and a molecular weight of 176.21 g/mol (calculated). Its structure features a benzoic acid backbone substituted with a methyl ester group at the carboxylic acid position and a 2-propenyl (allyl) group at the ortho position of the benzene ring .

Properties

CAS No.

61463-59-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-prop-2-enylbenzoate

InChI

InChI=1S/C11H12O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h3-5,7-8H,1,6H2,2H3

InChI Key

NBVDMJZRLITQRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC=C

Origin of Product

United States

Preparation Methods

Sulfuric Acid Catalysis

Procedure (Sources:,,):

  • Combine 2-allylbenzoic acid (1 eq), methanol (10–15 eq), and concentrated H₂SO₄ (15 wt% of acid).

  • Reflux at 95–105°C for 2–3 hours, then reduce temperature to 75–90°C for 1–2 hours.

  • Remove excess methanol via distillation, isolate the ester by vacuum distillation.

Key Data :

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄95–1053–590–93

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction equilibrium is driven by removing water.

p-Toluenesulfonic Acid (PTSA) Catalysis

Procedure (Source:):

  • React 2-allylbenzoic acid with methanol (1:1.4–1.6 molar ratio) and PTSA (15 wt% of acid).

  • Reflux at 95–105°C for 2–3 hours.

  • Distill methanol under atmospheric pressure, followed by vacuum distillation of the ester.

Advantages :

  • Reduced side reactions vs. H₂SO₄.

  • Catalyst recyclability.

Transesterification of Higher Esters

Transesterification enables conversion of preformed allyl or benzyl esters into methyl esters.

Alkoxide-Catalyzed Transesterification

Procedure (Sources:,):

  • Dissolve allyl 2-allylbenzoate in methanol with NaOCH₃ (1 eq).

  • Reflux at 65°C for 4–6 hours.

  • Isolate product via fractional distillation.

Key Data :

SubstrateCatalystYield (%)
Allyl 2-allylbenzoateNaOCH₃85–88

Mechanism : Nucleophilic acyl substitution via tetrahedral intermediate.

Acid-Catalyzed Transesterification

Procedure (Source:):

  • Heat allyl 2-allylbenzoate with methanol and H₂SO₄ (2 mol%) at 70°C.

  • Monitor progress via gas chromatography.

Limitations : Lower yields (70–75%) due to competing hydrolysis.

N-Bromosuccinimide (NBS)-Catalyzed Esterification

Procedure (Source:):

  • Mix 2-allylbenzoic acid (1 eq), methanol (10 eq), and NBS (0.2 eq).

  • Stir at 70°C for 6–8 hours.

  • Purify via column chromatography (hexane/EtOAc).

Key Data :

CatalystTemperature (°C)Time (h)Yield (%)
NBS70892

Advantages : Mild conditions and minimal side products.

Challenges in 2-Allylbenzoic Acid Synthesis

The precursor 2-allylbenzoic acid is critical but synthetically challenging. Potential routes include:

Friedel-Crafts Alkylation

  • Limitation : Carboxylic acids direct electrophiles meta, necessitating protective groups (e.g., methyl ester).

Directed Ortho-Metalation

  • Convert benzoic acid to a directed amide.

  • Metalate ortho position using LDA, quench with allyl bromide.

Epoxide Deoxygenation

  • Deoxygenate 2-(oxiran-2-yl)benzoic acid derivatives via Ni catalysts (Source:).

Industrial-Scale Considerations

Catalyst Recovery :

  • PTSA and H₂SO₄ can be reused after neutralization.
    Solvent-Free Systems :

  • Neat reactions reduce waste and cost.

Comparative Analysis of Methods

MethodConditionsYield (%)Scalability
Fischer (H₂SO₄)95–105°C, 3–5 h90–93High
Transesterification (NaOCH₃)65°C, 4–6 h85–88Moderate
NBS-Catalyzed70°C, 8 h92Low

Chemical Reactions Analysis

Types of Reactions

Methyl 2-allylbenzoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include 2-allylbenzaldehyde or 2-allylbenzoic acid.

    Reduction: Products include 2-allylbenzyl alcohol.

    Substitution: Products depend on the substituent introduced, such as 2-allyl-4-bromobenzoate.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are widely researched for their potential therapeutic effects. The methyl ester variant has been investigated for:

  • Antimicrobial Activity : Studies indicate that benzoic acid esters exhibit significant antimicrobial properties, making them suitable for use in topical formulations aimed at treating infections. For instance, research has shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi, which is crucial in developing new antibiotics .
  • Anticancer Properties : There is growing interest in the anticancer potential of benzoic acid derivatives. Research has demonstrated that certain esters can induce apoptosis in cancer cells. A study highlighted the efficacy of bioactive compounds derived from microbial sources that include benzoic acid derivatives in targeting prostate cancer cells .

Cosmetic and Personal Care Products

Benzoic acid, 2-(2-propenyl)-, methyl ester is commonly used in the cosmetic industry due to its fragrance properties and skin benefits:

  • Fragrance Ingredient : This compound is utilized as a fragrance component in various cosmetic products. Its pleasant scent enhances the sensory appeal of lotions, perfumes, and creams .
  • Skin Conditioning Agent : It acts as a skin conditioning agent, providing moisturizing benefits and improving the texture of cosmetic formulations. The compound's ability to penetrate the skin barrier makes it effective in topical applications .

Food Industry

In the food sector, benzoic acid derivatives are often employed as preservatives:

  • Preservative Properties : Benzoic acid and its esters are known for their ability to inhibit mold and yeast growth in food products. This property is particularly useful in extending the shelf life of acidic foods and beverages .

Industrial Applications

The compound also finds applications in various industrial processes:

  • Chemical Intermediates : Benzoic acid esters serve as intermediates in synthesizing other chemicals, including fragrances and flavoring agents. Their reactivity allows them to be modified into more complex structures for specialized applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoic acid derivatives demonstrated that methyl 2-propenylbenzoate exhibited a notable reduction in microbial load against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as a preservative in personal care products.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of benzoic acid derivatives against prostate cancer cell lines. The study found that methyl 2-propenylbenzoate induced significant apoptosis at specific concentrations compared to control groups treated with standard chemotherapeutics.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentsEffective against bacteria and fungi
Anticancer agentsInduces apoptosis in cancer cells
CosmeticsFragrance ingredientEnhances sensory appeal of products
Skin conditioningImproves texture and moisture retention
Food IndustryPreservativeInhibits mold and yeast growth
Industrial ChemicalsChemical intermediatesUsed for synthesizing fragrances and flavors

Mechanism of Action

The mechanism of action of methyl 2-allylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and allyl alcohol, which can then participate in further biochemical reactions. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

The following analysis compares benzoic acid, 2-(2-propenyl)-, methyl ester with other benzoic acid derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-allyl, methyl ester C₁₁H₁₂O₂ 176.21 Allyl, ester
Benzoic acid, methyl ester (Methyl benzoate) Methyl ester C₈H₈O₂ 136.15 Ester
Benzoic acid, 2-methoxy-, methyl ester 2-methoxy, methyl ester C₉H₁₀O₃ 166.17 Methoxy, ester
Methyl gallate (3,4,5-Trihydroxybenzoate) 3,4,5-trihydroxy, methyl ester C₈H₈O₅ 184.15 Hydroxyl, ester
Benzoic acid, 4-hydroxy-, methyl ester 4-hydroxy, methyl ester C₈H₈O₃ 152.15 Hydroxyl, ester
2-Acetylamino-benzoic acid, methyl ester 2-acetylamino, methyl ester C₁₀H₁₁NO₃ 193.20 Acetylamino, ester

Key Observations :

  • The allyl group in the target compound introduces steric and electronic effects distinct from simpler esters like methyl benzoate.
  • Methoxy and hydroxyl groups in analogs enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

Physicochemical Properties

Table 2: Analytical Data for Benzoic Acid Esters
Compound Name Boiling Point (°C) Retention Index (GC) Solubility
This compound Not reported RI (SE-30): 1389 Low in water; soluble in organic solvents
Methyl benzoate 199 RI (SE-30): 1095 Insoluble in water
Methyl gallate 270 (decomposes) Not available Soluble in ethanol

Key Observations :

  • The allyl-substituted ester has a higher retention index than methyl benzoate, indicating stronger interactions with nonpolar GC stationary phases .
  • Polar substituents (e.g., hydroxyl in methyl gallate) increase boiling points and solubility in polar solvents .

Key Observations :

  • The allyl group may enhance lipid solubility, improving membrane permeability in antimicrobial or repellent applications.
  • Acetylamino and hydroxyl groups correlate with antitumor and antioxidant activities, respectively .

Biological Activity

Benzoic acid, 2-(2-propenyl)-, methyl ester, commonly referred to as allyl benzoate, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, toxicological assessments, and potential applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 93-08-3

Allyl benzoate is characterized by the presence of a benzoate group attached to an allyl moiety. This structure is significant as it influences the compound's interactions with biological systems.

Antimicrobial Properties

Allyl benzoate exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus niger.

In vitro assays indicated that allyl benzoate inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL depending on the strain tested .

Antioxidant Activity

Research has shown that allyl benzoate possesses antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The compound demonstrated significant radical scavenging activity in DPPH assays, suggesting its potential use in food preservation and as a dietary supplement .

Cytotoxic Effects

Allyl benzoate has been investigated for its cytotoxic effects on cancer cell lines. In studies involving human prostate cancer (PC3) cells, allyl benzoate exhibited dose-dependent antiproliferative effects. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µM after 24 hours of treatment .

Acute Toxicity

Acute toxicity studies have reported varying LD50 values for allyl benzoate. In rats, the LD50 was found to be between 277 mg/kg and 840 mg/kg body weight . Observations indicated that high doses led to gastrointestinal damage and mortality.

Skin Sensitization

The compound is classified as a potential skin sensitizer. Patch tests on human subjects revealed positive reactions at concentrations above 10%, suggesting caution in dermal applications .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of several essential oils containing allyl benzoate. The results showed that formulations with higher concentrations of allyl benzoate significantly reduced the growth of E. coli and S. aureus, indicating its potential as a natural preservative in food products .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of allyl benzoate using various assay methods (DPPH, ABTS). The findings suggested that allyl benzoate could be an effective antioxidant agent, comparable to synthetic antioxidants commonly used in food preservation .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenges free radicals
CytotoxicInhibits cancer cell proliferation
Acute ToxicityLD50 values range from 277 to 840 mg/kg
Skin SensitizationPotential sensitizer at high concentrations

Q & A

Q. What synthetic methodologies are recommended for preparing benzoic acid, 2-(2-propenyl)-, methyl ester?

Esterification is a common approach for synthesizing aromatic esters. For 2-(2-propenyl)-substituted derivatives, Friedel-Crafts alkylation or allylation of methyl benzoate precursors can be employed. A typical protocol involves reacting 2-allylphenol with methyl chloroformate under basic conditions (e.g., pyridine) to form the ester . Alternatively, catalytic methods using palladium or ruthenium complexes may facilitate selective allylation . Confirm product purity via thin-layer chromatography (TLC) or GC-MS with retention indices (e.g., using NIST reference data ).

Q. How can researchers characterize the compound’s structural integrity using spectroscopic methods?

  • NMR : Compare chemical shifts (δ) of the allyl group (e.g., protons at δ 5.0–5.8 ppm for vinyl protons) and ester carbonyl (δ 165–170 ppm in 13C^{13}\text{C} NMR) to reference spectra of analogous esters .
  • GC-MS : Use electron ionization (EI) at 70 eV and compare fragmentation patterns (e.g., m/z 108 for benzoyl ions) with NIST databases .
  • IR : Identify ester C=O stretching vibrations (~1740 cm1^{-1}) and allyl C-H stretches (~3080 cm1^{-1}) .

Q. What are the critical storage conditions to maintain stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation of the allyl group. Use amber vials to minimize photodegradation. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory data in chromatographic retention indices (RI) be resolved?

Conflicting RI values may arise from column phase differences (polar vs. nonpolar). Cross-validate using two columns (e.g., DB-5MS and HP-INNOWax) and compare with literature values (e.g., NIST WebBook ). For example, if RI discrepancies exceed ±20 units, recalibrate with alkane standards and adjust for temperature programming rates .

Q. What experimental strategies optimize regioselectivity during allylation of methyl benzoate?

  • Catalytic Systems : Use Pd(PPh3_3)4_4 with allyl carbonates to favor β-addition over α-addition. Monitor regioselectivity via 1H^{1}\text{H} NMR integration of allyl proton signals .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the ortho position.
  • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways .

Q. How can researchers assess the compound’s role in structure-odor relationships?

Use gas chromatography-olfactometry (GC-O) to correlate RI values (e.g., ~1,379 in DB-5MS ) with sensory descriptors (e.g., "sweet, balsamic"). Compare with analogs like (E)-3-phenyl-2-propenoic acid methyl ester (RI 1,379, odor: "strawberry") to identify critical substituents for odorant activity .

Q. What analytical techniques quantify degradation products under oxidative conditions?

  • LC-QTOF-MS : Identify oxidation byproducts (e.g., epoxides or carboxylic acids) via high-resolution mass shifts (e.g., +16 Da for epoxidation).
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze using kinetic modeling (Arrhenius equation) to predict shelf-life .

Methodological Tables

Q. Table 1. Comparative GC-MS Retention Indices for Analogous Esters

CompoundRI (DB-5MS)Key Fragments (m/z)Odor ProfileSource
(E)-3-Phenyl-2-propenoic acid methyl ester1,379131 (M+^+), 103Sweet, balsamic
Benzeneacetic acid 2-methylpropyl ester1,39391, 136Floral, honey
2-(Methylamino)benzoic acid methyl ester1,408165, 105Neroli, phenolic

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueCritical PeaksReference Compound
1H^{1}\text{H} NMRδ 3.85 (s, 3H, OCH3_3), δ 5.2–5.8 (m, 3H, allyl)Methyl cinnamate
EI-MSm/z 150 (M+^+), m/z 108 (C7_7H7_7O2+_2^+)Benzyl benzoate

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